4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid
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Overview
Description
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H8F5NO3 and a molecular weight of 249.14 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a perfluoroethoxy group and a carboxylic acid functional group . It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with perfluoroethanol under specific conditions . The reaction conditions often include the use of a strong acid catalyst to facilitate the formation of the perfluoroethoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The perfluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The perfluoroethoxy group imparts unique chemical properties that influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline derivatives: These compounds share a similar pyrrolidine ring structure but differ in their substituents.
Perfluoroalkyl compounds: These compounds contain perfluoroalkyl groups but may have different core structures.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXVSLTMLNXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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